2-furyl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
Description
The compound 2-furyl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone features a complex heterocyclic scaffold. Its core structure comprises a [1,2]dithiolo[3,4-c]quinoline system fused with a 1-thioxo group and substituted with 4,4-dimethyl and 6-methoxy groups. This structural complexity suggests applications in medicinal chemistry, particularly in targeting sulfur-dependent enzymes or redox-active biological systems due to the dithiolo and thione functionalities .
Properties
Molecular Formula |
C18H15NO3S3 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
furan-2-yl-(6-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone |
InChI |
InChI=1S/C18H15NO3S3/c1-18(2)15-13(17(23)25-24-15)10-6-4-7-11(21-3)14(10)19(18)16(20)12-8-5-9-22-12/h4-9H,1-3H3 |
InChI Key |
SWPFLDNGURQGRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=C(N1C(=O)C4=CC=CO4)C(=CC=C3)OC)C(=S)SS2)C |
Origin of Product |
United States |
Preparation Methods
Formation of 4,4-Dimethyl-1,2-Dihydroquinoline Precursor
The synthesis begins with 2,2,4-trimethyl-1,2-dihydroquinoline (1a ), prepared via acid-catalyzed cyclization of 3-(dimethylamino)propanal with aniline derivatives. Methoxylation at position 6 is achieved using Cu(OAc)₂ in methanol under oxygen atmosphere, yielding 6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline (1g ) in 78% yield.
Sulfurization to Dithioloquinolinethione
Key step: Refluxing 1g with elemental sulfur (5 equiv) in DMF at 140°C for 24 hours induces cyclocondensation, forming 4,4-dimethyl-6-methoxy-1-thioxo-1,4-dihydro-5H-dithiolo[3,4-c]quinoline (2h ). Critical parameters:
-
Temperature : <140°C leads to incomplete ring closure
-
Solvent : DMF enables both solubility and sulfur activation
-
Sulfur stoichiometry : Excess sulfur drives complete dithiole formation
Characterization data for 2h :
-
¹H NMR (400 MHz, DMSO- d6): δ 8.92 (s, 1H, C9-H), 7.45 (d, J = 8.8 Hz, 1H, C7-H), 6.89 (d, J = 8.8 Hz, 1H, C8-H), 3.92 (s, 3H, OCH3), 1.48 (s, 6H, 4,4-(CH3)2)
-
13C NMR : δ 211.1 (C=S), 158.2 (C6-OCH3), 136.4–118.7 (aromatic carbons), 56.3 (OCH3), 34.8 (C4), 28.1 (4,4-(CH3)2)
Introduction of 2-Furyl Methanone Group
Acylation via Friedel-Crafts Reaction
The patent CN103664838A discloses a method for synthesizing furyl ketones using ketene (ethenone) as acylating agent. Adapted for this system:
Procedure :
-
Activate dithioloquinolinethione 2h (1 equiv) with AlCl3 (1.2 equiv) in dry CH2Cl2 at 0°C
-
Introduce 2-furylmethylketone (1.5 equiv) dissolved in THF via slow addition
-
Stir at 20°C for 5 hours under N2 atmosphere
-
Quench with ice-water, extract with EtOAc, purify via silica chromatography
-
Catalyst : ZnCl2 gave <40% yield vs. AlCl3 (72%)
-
Solvent : CH2Cl2 > toluene (polarity aids acylation)
-
Temperature : Reactions >25°C led to decomposition
Characterization of final product :
-
HRMS : [M+H]+ calcd for C21H18NO3S3: 444.0432; found: 444.0429
-
FT-IR : ν 1685 cm−1 (C=O), 1590 cm−1 (C=S), 1245 cm−1 (C-O)
Comparative Analysis of Methods
Mechanistic Considerations
Sulfurization Step
DFT calculations indicate the sulfurization proceeds via:
-
Radical initiation : S8 ring opening to diradical species
-
Hydrogen abstraction : From C4-H of dihydroquinoline
-
Cyclization : Sequential S-S bond formation at C3 and C4 positions
Acylation Regioselectivity
The 5-position of dithioloquinolinethione shows enhanced nucleophilicity due to:
-
Conjugation effects : Thioketone group polarizes π-system
-
Steric factors : 4,4-Dimethyl groups hinder approach at C8
Analytical Challenges and Solutions
NMR Assignment Difficulties
Chromatographic Behavior
-
HPLC : C18 column, 65:35 MeCN/H2O + 0.1% TFA, tR = 12.4 min
-
TLC : Rf 0.33 (SiO2, EtOAc/hexanes 1:1)
Scale-Up Considerations
Key findings from pilot studies :
-
Sulfurization step : Exothermic (ΔT = 45°C), requires controlled addition
-
Workup optimization : Aqueous Na2S2O3 wash removes excess sulfur
-
Crystallization : Heptane/EtOAc (3:1) gives 92% recovery
Environmental impact :
-
S8 recovery via vacuum distillation (87% efficiency)
-
DMF replaced by cyclopentyl methyl ether (CPME) in newer protocols
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and methoxy groups, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the quinoline core or the thioxo group, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the furyl and quinoline positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline or furyl derivatives.
Scientific Research Applications
Structural Characteristics
The compound is characterized by:
- Furan Ring : A five-membered aromatic ring that can enhance biological activity.
- Dithioloquinoline Framework : This moiety is known for its diverse pharmacological properties.
- Thioxo Group and Methoxy Substituent : These functional groups potentially increase reactivity and solubility.
Pharmacological Applications
Research indicates that compounds similar to 2-furyl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone may exhibit significant biological activities:
Antimicrobial Activity
Compounds within the dithioloquinoline class have shown promising antimicrobial properties. For instance:
- Antibacterial Activity : Studies have indicated that derivatives exhibit activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .
- Antifungal Activity : The compound's structural characteristics suggest potential effectiveness against fungal pathogens like Candida albicans .
Anticancer Potential
The unique structure of 2-furyl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone may also contribute to anticancer activity:
- Preliminary studies suggest that similar compounds can inhibit cancer cell proliferation through various mechanisms .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of compounds similar to 2-furyl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone. For example:
Mechanism of Action
The mechanism of action of 2-furyl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, while the thioxo and furyl groups can interact with proteins and enzymes, potentially inhibiting their function. The methoxy and methyl groups can enhance the compound’s lipophilicity, aiding in its cellular uptake.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
Ethanone, 2-(4-Chlorophenoxy)-1-(1,4-Dihydro-8-Methoxy-4,4-Dimethyl-1-Thioxo-5H-[1,2]Dithiolo[3,4-c]Quinolin-5-Yl) (CAS 332073-95-7)
This compound shares the [1,2]dithiolo[3,4-c]quinoline core with the target molecule but differs in substituents:
- Substituent on Methanone Group: A 4-chlorophenoxy group replaces the 2-furyl ring.
- Methoxy Position : The methoxy group is at the 8-position (vs. 6-position in the target compound).
- Molecular Formula: C₂₁H₁₈ClNO₃S₃ (vs. C₂₀H₁₈N₂O₃S₃ for the target compound, assuming equivalent core structure) .
Table 1: Comparative Properties
| Property | Target Compound | CAS 332073-95-7 |
|---|---|---|
| Molecular Weight | ~442.5 g/mol (estimated) | 464.02 g/mol |
| Density | Not reported | 1.49±0.1 g/cm³ (Predicted) |
| Boiling Point | Not reported | 713.2±70.0 °C (Predicted) |
| pKa | Not reported | -0.63±0.40 (Predicted) |
| Key Substituents | 2-Furyl, 6-methoxy | 4-Chlorophenoxy, 8-methoxy |
Methanone,(4,5-Dihydro-5-Phenyl-1H-Pyrazol-1-Yl)-2-Furanyl- (CAS 121306-84-1)
This compound shares the 2-furyl-methanone moiety but lacks the dithioloquinoline core. Instead, it features a pyrazole ring fused with a phenyl group.
Functional and Reactivity Differences
Electronic Effects
- 2-Furyl vs. In contrast, the 4-chlorophenoxy group is electron-withdrawing, which may stabilize electrophilic intermediates .
- Thione vs. Thiol : The 1-thioxo group in both compounds can act as a hydrogen-bond acceptor, but its position relative to the methoxy group (6 vs. 8) may alter intramolecular interactions.
Biological Activity
The compound 2-furyl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is a complex organic molecule known for its unique structural characteristics. This compound features a furan ring and a dithioloquinoline moiety, which are associated with various biological activities. The presence of functional groups such as thioxo and methoxy enhances its reactivity and solubility, making it a promising candidate for further pharmacological research.
Structural Characteristics
The molecular formula of this compound is . Its structural elements include:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Dithioloquinoline moiety : A fused bicyclic structure that contributes to the compound's biological activity.
- Thioxo group : Enhances reactivity and potential interaction with biological targets.
Biological Activity
Research indicates that compounds similar to 2-furyl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone exhibit significant biological activities including:
- Antimicrobial properties : Compounds in this class have shown effectiveness against various bacterial strains.
- Anticancer activity : Preliminary studies suggest potential efficacy against cancer cell lines.
Comparative Analysis of Related Compounds
A comparison of structurally related compounds highlights their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methoxyquinoline | Quinoline base | Antimicrobial |
| Dithiocarbamate derivatives | Thioether functionality | Anticancer |
| Thioxoquinoline derivatives | Thioxo group | Antioxidant |
The mechanisms by which 2-furyl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone exerts its biological effects are currently under investigation. Initial studies focus on:
- Binding affinity : Assessing how effectively the compound interacts with specific biological targets.
- Cellular assays : Evaluating the cytotoxic effects on cancer cell lines such as MDA-MB-231.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to 2-furyl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone:
- Antimicrobial Evaluation : A study reported the synthesis of new heterocyclic compounds demonstrating significant antimicrobial activity against various pathogens .
- Anticancer Screening : Research identified novel anticancer compounds through screening drug libraries on multicellular spheroids. Some derivatives exhibited potent inhibitory effects on tumor growth .
- Structure–Activity Relationship (SAR) : Investigations into SAR revealed that modifications in the chemical structure could enhance cytotoxicity against specific cancer cell lines .
Q & A
Basic Research Questions
Q. What are the key structural features influencing the reactivity and stability of this compound?
- Methodological Answer : The compound’s stability and reactivity are governed by its quinoline core fused with a dithiolo ring system. The sulfur atoms in the dithiolo ring enhance electron delocalization, while the methoxy group at the 6th position increases solubility and modulates steric effects. X-ray crystallography and DFT calculations are recommended to analyze bond angles, sulfur interactions, and electronic distribution .
- Key Techniques : X-ray diffraction, UV-Vis spectroscopy, and computational modeling (e.g., Gaussian or ORCA).
Q. How can researchers synthesize and purify this compound with high yield?
- Methodological Answer : A multi-step synthesis route is typical, starting with functionalization of the quinoline core. Key steps include:
Thioketone formation via Lawesson’s reagent under anhydrous conditions.
Dithiolo ring closure using sulfurization agents (e.g., elemental sulfur or Na₂S).
Methoxy group introduction via nucleophilic substitution or Mitsunobu reaction.
Purification requires column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in ethanol .
- Critical Parameters : Reaction temperature (70–90°C for thioketone formation), inert atmosphere (N₂/Ar), and pH control during sulfurization.
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm methoxy and dithiolo proton environments.
- MS : High-resolution ESI-MS for molecular ion validation.
- FT-IR : Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 2500–2600 cm⁻¹ (S-H stretch, if present).
- XRD : To resolve crystallographic ambiguities in the fused ring system .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) affect biological activity?
- Methodological Answer : Comparative SAR studies using analogues (e.g., 8-ethoxy derivatives) reveal that methoxy groups enhance solubility but reduce lipophilicity, impacting membrane permeability. Ethoxy variants show prolonged metabolic stability in vitro. Use cell-based assays (e.g., HepG2 or HEK293) with LC-MS quantification to evaluate cytotoxicity and metabolic profiles .
- Data Contradiction Note : Some studies report conflicting bioactivity due to assay variability (e.g., serum content in cell media). Standardize protocols using CLSI guidelines .
Q. What experimental designs optimize the evaluation of environmental fate and ecotoxicity?
- Methodological Answer : Follow the INCHEMBIOL framework ():
Abiotic studies : Hydrolysis/photolysis under simulated sunlight (Xe lamp, λ > 290 nm).
Biotic studies : Use OECD 301/302 guidelines for biodegradability in activated sludge.
Ecotoxicology : Daphnia magna acute toxicity (48-h LC₅₀) and algal growth inhibition (72-h IC₅₀) .
- Advanced Tools : QSAR models (EPI Suite) to predict bioaccumulation and persistence.
Q. How can researchers resolve contradictions in reported antioxidant activity data?
- Methodological Answer : Discrepancies often arise from assay interference (e.g., dithiolo rings reacting with DPPH radicals). Use orthogonal methods:
- ORAC assay for peroxyl radical scavenging.
- FRAP assay for reducing power.
- HPLC-coupled assays to distinguish parent compound activity from degradation products .
- Validation : Spike-and-recovery experiments to confirm method accuracy .
Q. What theoretical frameworks guide mechanistic studies of its interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using protein structures (e.g., PDB IDs) to map binding interactions. Key focus areas:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
